Fenretinide glucuronide monosodium salt
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C32H40NNaO8 |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C32H41NO8.Na/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39;/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39);/q;+1/p-1/b9-6+,16-11+,19-8+,20-18+;/t26-,27-,28+,29-,31+;/m0./s1 |
InChI Key |
SASCRNMSPJBDPA-MIBKJGKNSA-M |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)/C)/C.[Na+] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)C)C.[Na+] |
Origin of Product |
United States |
Enzymatic Formation and Metabolic Pathways of Fenretinide Glucuronide
Assessment of Glucuronide Stability in In Vitro Systems
The stability of Fenretinide (B1684555) glucuronide in in vitro environments is an important factor in its analysis and characterization. The successful identification and quantification of Fenretinide glucuronide in incubations with human liver and intestinal microsomes suggest that the conjugate possesses sufficient stability under these experimental conditions. nih.gov The definitive test for its identification involved its susceptibility to enzymatic hydrolysis; the metabolite peak was entirely eliminated after samples were treated with β-glucuronidase, which specifically cleaves the glucuronic acid moiety. nih.gov This demonstrates a specific enzymatic lability rather than general chemical instability. Preliminary studies on Fenretinide itself within certain formulations have shown good stability, but specific long-term stability data for the isolated glucuronide metabolite is not extensively detailed. scispace.com
Exploration of Enterohepatic Recycling Mechanisms for Fenretinide Glucuronide
Enterohepatic recycling is a physiological process that can significantly affect the pharmacokinetics of a compound, often prolonging its presence in the body. researchgate.net This mechanism involves the excretion of a drug or its metabolite from the liver into the bile, its subsequent entry into the small intestine, followed by reabsorption back into the portal circulation and return to the liver. nih.govelifesciences.orgwikipedia.org For many phenolic drugs and other compounds, this process involves hepatic conjugation (like glucuronidation), excretion into the bile, and subsequent intestinal deconjugation before reabsorption. researchgate.netelifesciences.org
In the case of Fenretinide glucuronide, this recycling is a highly plausible pathway. The glucuronide, formed in the liver or intestine, can be transported into the bile. nih.govelifesciences.org Once in the intestinal lumen, it can be acted upon by bacterial enzymes, leading to the release of the parent Fenretinide, which can then be reabsorbed. nih.gov A proposed mechanism known as Hepatoenteric Recycling (HER) suggests that for some compounds, the intestine is the primary site of glucuronide formation, and the liver acts as the recycling organ, taking up the glucuronide from the portal vein and excreting it into the bile. nih.govelifesciences.orgnih.gov
The role of bacterial β-glucuronidases (gmGUS) is critical to the process of enterohepatic recycling for glucuronidated metabolites. nih.gov These enzymes, produced by a wide range of bacteria in the gut microbiota, catalyze the hydrolysis of the glucuronide conjugate. nih.govnih.gov This de-glucuronidation reaction reverses the Phase II metabolism, releasing the aglycone (the parent drug, in this case, Fenretinide) from its glucuronic acid moiety. nih.gov The regenerated, more lipid-soluble parent compound is then available for reabsorption from the intestine back into the bloodstream, thereby completing the recycling loop and potentially delaying the elimination of the drug. researchgate.netnih.gov The activity of these microbial enzymes can significantly impact the disposition and potential toxicity of various drugs that undergo glucuronidation. nih.gov
Comparative Metabolic Profiles of Fenretinide Across Biological Systems and Species
Evaluation of Fenretinide Glucuronide as an Active Metabolite Versus a Prodrug Precursor
A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. creative-proteomics.comnih.govbiron.comyoutube.com The liver is a primary site for this transformation, where enzymes facilitate the conversion. biron.comyoutube.com In the context of fenretinide, it undergoes metabolism to form fenretinide glucuronide. nih.gov Research has been conducted to determine whether this glucuronide metabolite is simply an inactive byproduct destined for elimination or if it possesses its own biological activity.
Influence on Intracellular Signaling Cascades
The biological effects of a compound are often mediated through its interaction with and modulation of intracellular signaling cascades. biointerfaceresearch.com These complex networks of proteins and molecules govern cellular processes such as growth, proliferation, and apoptosis. The following subsections explore the influence of fenretinide and its metabolites on key signaling pathways.
Fenretinide is known to induce apoptosis in cancer cells, in part, through the generation of reactive oxygen species (ROS). nih.govnih.govnih.gov Studies have shown that fenretinide induces ROS production in neuroblastoma cells, and this effect is linked to mitochondrial activity. nih.govnih.gov Specifically, the mitochondrial respiratory chain, particularly complex II, has been identified as a source of fenretinide-induced ROS. nih.govnih.gov The generation of these reactive species appears to be a crucial component of fenretinide's cytotoxic mechanism, as scavenging ROS with antioxidants can reverse its effects. nih.govnih.gov While these studies primarily focus on the parent compound, the role of fenretinide glucuronide in ROS generation remains an area for further investigation to determine if it contributes to or modulates this effect.
Ceramide is a sphingolipid that acts as a tumor-suppressing agent, and its generation is a key mechanism behind the anti-cancer effects of fenretinide. nih.gov Fenretinide has been shown to increase ceramide levels in various leukemia cell lines. nih.gov This increase is achieved through the activation of sphingomyelinase and de novo synthesis pathways. nih.gov Furthermore, fenretinide can inhibit dihydroceramide (B1258172) desaturase (Des1), the enzyme responsible for the final step in de novo ceramide synthesis, leading to an accumulation of dihydroceramides. nih.gov This disruption of ceramide metabolism is considered a significant part of fenretinide's mechanism of action. nih.gov The ability of fenretinide glucuronide to independently influence ceramide metabolism and accumulation is a critical aspect of its potential biological activity.
Table 1: Effect of Fenretinide on Ceramide Levels in Leukemia Cell Lines
| Cell Line | Fold Increase in Ceramide |
| KG-1 | 15-fold |
| HL-60 | 2-fold |
| HL-60/VCR | 20-fold |
| Molt-3 | 5-fold |
This table is based on data from a study on fenretinide's impact on ceramide generation in various leukemia cell lines. nih.gov
The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes. Fenretinide has been shown to modulate these pathways, contributing to its anti-cancer effects. nih.govnih.govnih.govnih.gov
Research has demonstrated that fenretinide induces sustained activation of the JNK and p38 MAPK pathways in neuroblastoma cells. nih.gov This activation is dependent on the generation of ROS and is linked to the induction of apoptosis. nih.gov In human liver cancer cells, fenretinide-stimulated activation of the p38-MAPK pathway has been shown to inhibit cell proliferation and migration. nih.govnih.gov Specifically, this activation leads to a reduction in the activation of myosin light chain kinase (MLCK). nih.gov The JNK pathway has also been implicated in fenretinide's mechanism, with the JNK3 isoform playing a significant role in the migration and invasion of oral squamous cell carcinoma cells. nih.gov Understanding whether fenretinide glucuronide can independently trigger these MAPK pathways is essential to defining its pharmacological role.
Retinoids exert many of their effects by binding to and activating nuclear receptors, specifically the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). tocris.comnih.gov These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences called retinoic acid response elements (RAREs) to regulate gene transcription. tocris.comnih.govnih.gov
Fenretinide's interaction with these receptors is complex. While it is a derivative of retinoic acid, it lacks the carboxylic acid group that is typically important for high-affinity binding to the RAR ligand-binding domain. tocris.com Despite this, some of fenretinide's actions are mediated through RAR-dependent signaling. nih.gov For instance, the inhibition of adipogenesis by fenretinide can be blocked by an RARα antagonist. nih.gov However, other effects of fenretinide appear to be RAR-independent. nih.govnih.gov
The binding affinity of ligands to RAR and RXR can be quantified using dissociation constants (Kd). For example, 9-cis-retinoic acid binds to RXRs with Kd values in the range of 14.1 to 18.3 nM, while both all-trans-retinoic acid and 9-cis-retinoic acid bind to RARs with much higher affinity, exhibiting Kd values in the 0.2-0.7 nM range. nih.gov The ability of fenretinide glucuronide to bind to and activate RAR and RXR is a critical determinant of its potential to act as a direct retinoid signaling molecule. The interaction with these receptors ultimately dictates the expression of a wide array of genes involved in cellular function. frontiersin.orgnih.govsemanticscholar.orgbiorxiv.org
Interaction Profiles with Nuclear Retinoid Receptors (RAR and RXR)
Delineating Receptor-Dependent and Receptor-Independent Mechanisms
Effects on Growth Factor and Receptor Signaling Pathways
There is a lack of specific research detailing the direct effects of fenretinide glucuronide monosodium salt on growth factor and receptor signaling pathways. The anticancer activities associated with the parent compound, fenretinide, involve the modulation of various signaling cascades. However, it remains to be elucidated whether the glucuronidated form exerts any direct influence on these pathways.
Mechanisms of Regulated Cell Death Induction
The induction of regulated cell death is a key area of interest in cancer research. While the parent compound fenretinide is a known inducer of apoptosis, the specific role of fenretinide glucuronide in this process is not well-defined.
Induction of Apoptosis
Scientific literature specifically investigating the induction of apoptosis by this compound is limited. The pro-apoptotic effects are well-established for fenretinide, which can trigger programmed cell death in various cancer cell lines. The potential for fenretinide glucuronide to either contribute to or be inert in this process is an area for future research. One study noted that other glucuronide metabolites, such as Isorhamnetin 3-glucuronide, can induce apoptosis and cell cycle arrest. medchemexpress.com
Exploration of Non-Apoptotic Cell Death Pathways
There is no direct evidence from the conducted research to suggest that this compound is involved in non-apoptotic cell death pathways. The exploration of such mechanisms, including but not limited to ferroptosis or necroptosis, has not been a focus of studies on this particular metabolite. Research into the parent compound, fenretinide, has also primarily centered on its apoptotic mechanisms.
Cellular and Preclinical Biological Effects of Fenretinide Glucuronide
Effects on Cellular Proliferation and Cell Cycle Progression
Fenretinide (B1684555) and its derivatives have been shown to exert significant inhibitory effects on the proliferation of various cancer cell lines. nih.govnih.gov These compounds can induce cell cycle arrest, a crucial mechanism in preventing the uncontrolled growth of tumor cells. nih.gov The antiproliferative effects of fenretinide are not solely dependent on the classic retinoid differentiation pathways but also involve the induction of apoptosis. cancernetwork.com
Regulation of Cyclin-Dependent Kinase (CDK) Pathway Components
The cell cycle is orchestrated by the sequential activation of cyclin-dependent kinases (CDKs), which, in complex with their regulatory cyclin partners, drive the cell through its different phases. youtube.com Fenretinide has been observed to modulate the expression and activity of key components of the CDK pathway.
Studies have shown that fenretinide treatment can lead to a decrease in the levels of several cell cycle-related factors, including phospho-Aurora A/B/C, phospho-CDC2, phospho-PLK1, and phospho-CDC25c. nih.gov This downregulation of critical cell cycle kinases contributes to the observed cell cycle block. Furthermore, fenretinide has been shown to influence the expression of cyclin D and its associated kinases CDK4 and CDK6, which are pivotal for the G1 to S phase transition. youtube.com
| Component | Effect of Fenretinide | Reference |
| Phospho-Aurora A/B/C | Decrease | nih.gov |
| Phospho-CDC2 | Decrease | nih.gov |
| Phospho-PLK1 | Decrease | nih.gov |
| Phospho-CDC25c | Decrease | nih.gov |
| Cyclin D/CDK4/6 | Modulation | youtube.com |
Modulation of Retinoblastoma Protein (Rb) Phosphorylation State
The retinoblastoma protein (Rb) is a key tumor suppressor that governs the G1/S checkpoint of the cell cycle. nih.gov Its function is tightly regulated by its phosphorylation state, which is controlled by cyclin/CDK complexes. nih.gov In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, inhibiting the expression of genes required for S-phase entry.
Fenretinide's influence on the CDK pathway directly impacts the phosphorylation of Rb. By inhibiting the activity of G1-associated CDKs, fenretinide can lead to the maintenance of Rb in its active, hypophosphorylated state. This, in turn, prevents the release of E2F transcription factors, thereby halting cell cycle progression. nih.gov Interestingly, some research suggests a previously unrecognized role for hyperphosphorylated Rb in suppressing NF-κB activity and PD-L1 expression, adding another layer of complexity to its function. nih.gov
Induction and Modulation of Cellular Differentiation
A hallmark of many cancer cells is their failure to undergo terminal differentiation, leading to uncontrolled proliferation. youtube.com Retinoids are well-known for their ability to induce differentiation in various cell types. nih.govresearchgate.net
Promotion of Keratinocyte Terminal Differentiation
In the context of oral squamous cell carcinoma (OSCC), fenretinide has been shown to promote the terminal differentiation of keratinocytes. nih.govnih.gov This process is crucial for maintaining a healthy epithelial barrier and eliminating genetically aberrant cells. nih.govnih.gov Fenretinide facilitates all the necessary steps for keratinocyte differentiation, including nuclear import, modulation of gene expression, and the formation of the cornified envelope. nih.govnih.gov This action is mediated through its interaction with cellular retinoic acid binding protein-II and subsequent activation of retinoic acid nuclear receptors. nih.gov
Influence on Neuronal Differentiation Processes in Relevant Cell Models
Retinoic acid, the parent compound of fenretinide, is a potent inducer of neuronal differentiation. nih.govmdpi.com It plays a critical role in the development of the nervous system by regulating the differentiation of progenitor cells. nih.gov Studies using various cell models have demonstrated that retinoids can stimulate the differentiation of embryonic stem cells and other progenitor cells into neurons. nih.govscienceopen.com This process involves the activation of specific gene expression programs that lead to the development of mature, functional neurons. nih.govnih.gov While direct studies on fenretinide glucuronide's role in neuronal differentiation are less common, the known actions of its parent compound suggest a potential influence on these pathways.
| Cell Type | Effect of Retinoids | Key Mediators | Reference |
| Keratinocytes | Promotion of Terminal Differentiation | Cellular RA binding protein-II, Retinoic acid nuclear receptors | nih.gov |
| Neuronal Progenitor Cells | Induction of Differentiation | Retinoic acid receptors (RARs), Retinoid X receptors (RXRs) | researchgate.netnih.gov |
Modulation of Gene Expression Profiles
The biological effects of fenretinide and its glucuronide metabolite are ultimately mediated by their ability to alter gene expression. This modulation occurs through both genomic and non-genomic pathways. The genomic pathway involves the binding of retinoids to nuclear receptors, which then act as transcription factors to regulate the expression of target genes. nih.gov
Fenretinide has been shown to modulate the expression of a wide array of genes involved in critical cellular processes. nih.govnih.gov For instance, in OSCC cells, fenretinide treatment leads to increased expression of genes associated with keratinocyte differentiation. nih.gov In other cancer cell models, fenretinide has been found to down-modulate multiple components of the mTOR pathway and to increase the expression of genes involved in DNA damage response and cell death. nih.gov
Differential Expression of Apoptosis-Related Genes
Fenretinide is a well-documented inducer of apoptosis, or programmed cell death, in various cancer cell lines through the modulation of multiple apoptosis-related genes. nih.govdrugbank.com Studies have shown that its apoptotic mechanism can be independent of retinoic acid receptors and involves the generation of reactive oxygen species (ROS). mdpi.comspandidos-publications.com
In neuroblastoma cells, Fenretinide treatment leads to a significant upregulation of BBC3 (also known as PUMA), a pro-apoptotic member of the BCL2 family. nih.gov The induction of BBC3 was found to be one of the highest among pro-apoptotic genes and directly correlates with the sensitivity of neuroblastoma cell lines to Fenretinide. nih.gov Further evidence shows that reducing BBC3 expression diminishes the apoptotic effects of Fenretinide, establishing it as a key mediator in this process. nih.gov Another study highlighted that Fenretinide-induced apoptosis in neuroblastoma is enhanced by the p75 neurotrophin receptor (p75NTR) and is dependent on the phosphorylation of JNK and p38MAPK, as well as the activation of caspase-3. nih.gov In metastatic neuroblastoma cells, which often show a downregulation of caspase-8, Fenretinide treatment has been found to upregulate caspase-8 expression, thereby restoring apoptotic sensitivity. nih.gov
In other cancer models, such as lung cancer, Fenretinide has been shown to significantly increase the levels of cleaved caspase-3, a key executioner of apoptosis. nih.gov In human hepatoma cells, the apoptotic effects of Fenretinide were enhanced when combined with parthenolide, a treatment that led to the differential expression of 35 apoptosis-related genes.
| Gene Family | Specific Genes Modulated by Fenretinide | Associated Cancer Model | Finding |
| BCL2 Family | BBC3 (PUMA) | Neuroblastoma | Most highly induced pro-apoptotic gene; mediates cell death. nih.gov |
| NOXA | Neuroblastoma | Upregulated via reactive oxygen species, enhancing apoptosis. news-medical.net | |
| Caspase Family | Caspase-3 | Glioma, Neuroblastoma, Oral Keratinocytes | Activated by Fenretinide, leading to apoptosis. nih.govnih.gov |
| Caspase-8 | Neuroblastoma | Upregulation restores apoptosis in metastatic cells. nih.gov | |
| DLX Homeobox | DLX2, DLX3, DLX4 | Various Tumor Cell Lines | Higher expression correlates with greater sensitivity to Fenretinide-induced apoptosis. |
Regulation of Genes Associated with Cellular Differentiation Markers
Beyond inducing apoptosis, Fenretinide also influences cellular differentiation, a process where cells mature to perform specific functions. This is a key characteristic of retinoids, which are essential regulators of cell growth and differentiation. nih.gov In some cancer cells, Fenretinide can induce differentiation at low concentrations and apoptosis at higher concentrations. aacrjournals.org
Particularly in oral keratinocytes, Fenretinide has demonstrated a significant capacity to induce terminal differentiation. nih.govnih.gov Studies show that Fenretinide engages all the necessary steps for this process, including nuclear import via binding to cellular retinoic acid (RA) binding protein-II and subsequent activation of retinoic acid nuclear receptors. nih.gov This activation leads to increased expression and translation of genes associated with keratinocyte differentiation and upregulation of transglutaminase, an enzyme crucial for forming the protective cornified envelope of the skin. nih.gov This effect is considered favorable for the chemoprevention of oral squamous cell carcinoma (OSCC) as it directs aberrant cells out of the proliferative cycle. nih.govnih.gov In adipocytes, Fenretinide has been shown to inhibit differentiation by blocking the transcription of master regulators C/EBPα and PPARγ. nih.gov
Impact on Cell-Extracellular Matrix Interactions and Cellular Motility
Fenretinide has been shown to significantly impact the complex interactions between cancer cells and the extracellular matrix (ECM), a network of proteins and molecules that provides structural and biochemical support to surrounding cells. These interactions are critical for cellular motility and invasion.
Research on oral squamous cell carcinoma (OSCC) cells reveals that Fenretinide perturbs these interactions by inhibiting the invasion-enabling focal adhesion kinase (FAK). nih.gov It also disrupts actin cytoskeletal components, which are essential for cell movement. nih.gov By affecting these "outside-in" signaling pathways, Fenretinide alters how cancer cells sense and respond to their microenvironment. nih.gov
Inhibition of In Vitro Tumor Cell Invasion Capabilities
A defining feature of malignant transformation is the ability of cancer cells to invade surrounding tissues, a process that relies on motility and the degradation of the ECM. nih.gov Fenretinide has demonstrated a potent ability to inhibit this process in various preclinical models.
In studies using chemically transformed cells, Fenretinide significantly inhibited their invasive phenotype in a dose-dependent manner. nih.gov This reduction in invasion through a basement-like matrix was strongly correlated with a decrease in the cells' chemotactic motility. nih.gov In aggressive OSCC cell lines, Fenretinide suppresses invasion of synthetic basement membranes. nih.gov This anti-invasive effect is mediated through multiple mechanisms, including the suppression of matrix metalloproteinase (MMP) activation and function. nih.gov MMPs are enzymes that degrade the ECM, and their inhibition is a key strategy in preventing cancer spread. Retinoids, in general, are reported to prevent the conversion of primary tumors to invasive malignancies by suppressing this invasive process. spandidos-publications.com
Alteration of Cellular Adhesion to Specific Extracellular Matrix Components
The ability of cancer cells to adhere to different components of the ECM is a critical step in metastasis. Fenretinide alters this adhesion in a substrate-specific manner. nih.gov
| Extracellular Matrix Component | Effect of Fenretinide Treatment on Cell Adhesion |
| Laminin | Significantly Enhanced nih.gov |
| Vitronectin | Reduced nih.gov |
| Fibronectin | Not Modified nih.gov |
| Collagen IV | Not Modified nih.gov |
Preclinical Mechanistic Studies in In Vitro and In Vivo Models
The anticancer activity of Fenretinide has been demonstrated across a wide range of in vitro and in vivo preclinical models. mdpi.com Its mechanisms of action are complex, involving the induction of apoptosis, generation of reactive oxygen species, and inhibition of angiogenesis. nih.gov A key aspect of its preclinical evaluation is understanding its metabolism. Fenretinide is metabolized by cytochrome P450 enzymes and is also subject to glucuronidation by UGT enzymes, which is a common pathway for drug metabolism. nih.govebmconsult.com The formation of Fenretinide glucuronide is a recognized metabolic step, and understanding the activity of both the parent drug and its metabolites is essential. nih.gov
Evaluation in Established Cell Line Models (e.g., Neuroblastoma, Oral Keratinocytes)
Neuroblastoma: Fenretinide has been extensively studied in neuroblastoma, the most common extracranial solid tumor in childhood. nih.govnih.gov It shows cytotoxic effects against neuroblastoma cell lines in vitro, including those resistant to other retinoids like all-trans-retinoic acid (ATRA). nih.govspandidos-publications.com Its mechanism often involves inducing apoptosis rather than differentiation. mdpi.com In preclinical neuroblastoma models, Fenretinide has been shown to boost the efficacy of other anticancer agents like venetoclax, an inhibitor of the BCL-2 protein. news-medical.net Studies using xenografts, where human neuroblastoma cells are grown in mice, have confirmed its antitumor activity. news-medical.net Furthermore, research on metastatic neuroblastoma models has shown that Fenretinide can up-regulate caspase-8, a protein often lost in aggressive forms of the disease, thereby restoring the cells' ability to undergo apoptosis. nih.gov
Oral Keratinocytes: Preclinical studies have utilized a continuum of human oral keratinocyte models, including normal, premalignant (oral intraepithelial neoplasia), and malignant (oral squamous cell carcinoma - OSCC) cells, to investigate Fenretinide's effects. aacrjournals.orgnih.gov In these models, Fenretinide has been shown to suppress invasion and eliminate anchorage-independent growth. nih.gov Mechanistic studies revealed that Fenretinide perturbs key signaling kinases involved in invasion, such as focal adhesion kinase (FAK) and c-Jun NH2-terminal kinase (JNK). nih.gov Furthermore, Fenretinide promotes the terminal differentiation of premalignant oral keratinocytes, a favorable outcome for cancer chemoprevention as it removes growth-aberrant cells from the proliferative pool. nih.govnih.gov
In-depth Analysis of Fenretinide Glucuronide Monosodium Salt in Preclinical Cancer Research Remains Elusive
Despite extensive research into the anticancer properties of the synthetic retinoid fenretinide (4-HPR), a comprehensive understanding of its metabolite, this compound, particularly regarding its direct biological effects in xenograft animal models, is not well-documented in publicly available scientific literature. While studies confirm the metabolic conversion of fenretinide to its glucuronide form in humans and mice, research has predominantly centered on the parent compound and other metabolites, leaving a knowledge gap concerning the specific mechanistic contributions of fenretinide glucuronide in a preclinical in vivo setting.
Current research on fenretinide in xenograft models focuses on its ability to induce apoptosis, generate reactive oxygen species (ROS), and modulate various signaling pathways in cancer cells. For instance, studies have explored formulations like nanofenretinide (NanoFEN) and fenretinide complexed with human serum albumin (4HPR-HSA) to enhance bioavailability and therapeutic efficacy in xenograft models of lung and colorectal cancer. nih.govnih.gov These investigations have provided valuable insights into the broader anti-tumor activity of fenretinide and its derivatives.
Metabolic studies have successfully identified fenretinide glucuronide as a metabolite in both human and mouse plasma. nih.gov In vitro experiments have also been conducted to assess the cytotoxicity and molecular activity of various fenretinide metabolites, including N-(4-methoxyphenyl)retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (oxo-HPR), in different cancer cell lines. nih.gov These studies have shown that the cytotoxic and pharmacodynamic activities of these metabolites can vary, with oxo-HPR demonstrating comparable activity to the parent compound in some cases. nih.gov
Analytical Methodologies for Fenretinide Glucuronide in Biological Research
Advanced Extraction and Sample Preparation Techniques for Biological Matrices
Effective sample preparation is a critical first step to ensure accurate and reliable results in the analysis of fenretinide (B1684555) glucuronide from biological samples. nih.gov The primary goals of these techniques are to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest.
Protein precipitation is a straightforward and rapid method for preparing plasma samples for analysis. nih.gov This technique involves adding an organic solvent to the plasma sample to denature and precipitate proteins, which can then be removed by centrifugation.
Research has shown that organic solvents are effective for this purpose. nih.gov For instance, in one method, cold ethanol (B145695) was added to a plasma sample, which was then vortex-mixed and centrifuged to separate the precipitated proteins. nih.gov Another study utilized acetonitrile (B52724) with butylated hydroxytoluene (BHT) as an antioxidant for the extraction of fenretinide and its metabolites from cell pellets, culture medium, and plasma samples. aacrjournals.org While acetonitrile has been commonly used, ethanol may offer advantages due to its higher dissolubility compared to acetonitrile. nih.gov The choice of solvent is critical as fenretinide and its metabolites exhibit high binding affinity to plasma proteins, and the solvent must effectively release the analytes from this binding. nih.gov
While protein precipitation is a simple approach, conventional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have also been employed in the analysis of retinoids. nih.gov However, these techniques can be more labor-intensive and time-consuming, and may sometimes result in lower extraction recovery and reproducibility. nih.gov
In contrast to the simplicity of protein precipitation, LLE and SPE are multi-step processes. LLE involves the partitioning of the analyte between two immiscible liquid phases, while SPE utilizes a solid sorbent to selectively retain and then elute the analyte. Although effective, these methods often require larger volumes of organic solvents. nih.gov For the preparation of glucuronide metabolites, a mixed-mode solid-phase extraction cartridge combining reversed-phase and anion-exchange has been successfully used for purification. nih.gov
Chromatographic and Spectrometric Analysis for Qualitative and Quantitative Determination
Following extraction, chromatographic and spectrometric techniques are employed for the separation, identification, and quantification of fenretinide glucuronide.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating fenretinide and its metabolites from other components in the prepared sample. nih.govaacrjournals.org Several HPLC methods have been reported for the determination of fenretinide in biological samples. nih.gov
A common approach involves using a reversed-phase column, such as a Zorbax SB-C18 column. nih.govnih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile. nih.gov The flow rate is carefully controlled to ensure optimal separation. nih.gov However, some earlier HPLC methods had limitations, such as not including key metabolites like 4-oxo-fenretinide, having poor sensitivity with a high lower limit of quantification (LLOQ), or requiring longer analysis times. nih.gov
A validated HPLC-UVD method was developed for the simultaneous quantification of quercetin-3-O-glucuronide and ellagic acid, demonstrating high specificity and linearity. mdpi.com This indicates the potential for developing robust HPLC methods for other glucuronide compounds.
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of fenretinide and its metabolites, offering enhanced selectivity and sensitivity. nih.govnih.gov This technique is particularly valuable for identifying and quantifying metabolites in complex biological matrices. nih.gov
LC-MS methods have been instrumental in characterizing the enzymes involved in fenretinide metabolism. nih.gov For instance, LC-MS analysis of incubations with human liver microsomes and specific enzymes has helped to identify the metabolic pathways of fenretinide. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification and Metabolite Identification
Tandem mass spectrometry (LC-MS/MS) is the cornerstone for the highly sensitive and selective quantification of fenretinide and its metabolites. nih.govresearchgate.net This technique involves the selection of a specific precursor ion (the protonated molecule of the analyte) and its fragmentation to produce characteristic product ions. By monitoring these specific transitions, a high degree of certainty in identification and quantification can be achieved. nih.gov
A simple and accurate LC-MS/MS method was developed for the simultaneous determination of fenretinide and its metabolites, 4-oxo-N-(4-hydroxyphenyl)retinamide and N-(4-methoxyphenyl)retinamide, in human plasma. nih.govnih.gov This method utilized an electrospray ionization (ESI) source operating in positive ion mode and multiple reaction monitoring (MRM) to detect the specific ion transitions for each compound. nih.govnih.gov The method demonstrated excellent linearity, precision, and accuracy, with a low LLOQ of 0.2 ng/mL. nih.govnih.gov
Another validated HPLC-MS/MS method for fenretinide in plasma and tumor homogenates also showed high reproducibility, precision, and accuracy, with a lower limit of quantification of 1 ng/mL. nih.govnih.govresearchgate.net This method was crucial for assessing the pharmacokinetics and tumor distribution of a novel oral nanoformulation of fenretinide. nih.govnih.gov The high selectivity and sensitivity of the method were ensured by operating in MRM mode. nih.gov
The following table provides an overview of the performance of a validated LC-MS/MS method for fenretinide analysis:
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) |
| Fenretinide | Human Plasma | 0.2 | 0.2–50 | < 7.64 | < 7.26 | 94.92–105.43 |
| 4-oxo-HPR | Human Plasma | 0.2 | 0.2–50 | < 6.93 | < 5.86 | 96.17–103.85 |
| 4-MPR | Human Plasma | 0.2 | 0.2–50 | < 6.21 | < 6.84 | 95.33–102.71 |
| Data sourced from a study on the analysis of fenretinide and its metabolites in human plasma. nih.govnih.gov |
The following table details the mass spectrometric parameters used for the analysis of fenretinide and its metabolites:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Fenretinide (4-HPR) | 392.3 | 283.2 |
| 4-oxo-fenretinide (4-oxo-4-HPR) | 406.3 | 297.2 |
| N-(4-methoxyphenyl)retinamide (4-MPR) | 406.3 | 283.2 |
| N-(4-ethoxyphenyl)retinamide (4-EPR, Internal Standard) | 420.3 | 283.2 |
| Data sourced from a study on the analysis of fenretinide and its metabolites in human plasma. nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Novel Metabolite Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural identification of novel metabolites in biological research. researchgate.net Its principal advantage lies in its ability to provide high mass resolution and exceptional mass measurement accuracy, often at the sub-parts-per-million (ppm) level. researchgate.net This precision allows for the determination of the elemental composition of a metabolite from its exact mass, which is a critical first step in elucidating its structure. researchgate.net
When analyzing metabolites of a parent drug like fenretinide, liquid chromatography is often coupled with HRMS (LC-HRMS). researchgate.net This combination allows for the physical separation of different metabolites from the biological matrix before they are introduced into the mass spectrometer. nih.gov For a metabolite such as fenretinide glucuronide, HRMS can precisely measure the mass-to-charge ratio (m/z) of the ion. This accurate mass measurement helps to confirm the addition of a glucuronic acid moiety to the fenretinide parent structure. Furthermore, by inducing fragmentation of the ion within the mass spectrometer (a technique known as MS/MS or tandem MS), researchers can obtain structural information based on the resulting fragment ions. This fragmentation pattern provides clues about the molecule's structure and the specific site of glucuronidation. The use of HRMS is therefore essential for distinguishing between potential isomers and confirming the identity of newly discovered metabolites. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and definitive method for the complete structural analysis of chemical compounds, including complex metabolites like fenretinide glucuronide. nih.govcore.ac.uk Unlike mass spectrometry, which provides information about mass and composition, NMR provides detailed atomic-level information about the molecule's three-dimensional structure and the connectivity of its atoms. nih.gov NMR is considered a "gold standard" because it can unambiguously determine the exact site of molecular modification, such as the attachment point of the glucuronic acid group to the fenretinide molecule. nih.gov
A suite of NMR experiments is typically employed for comprehensive structural analysis:
1H NMR: Identifies the different types of protons in the molecule and their chemical environments.
13C NMR: Identifies the different carbon atoms in the molecular skeleton.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show connections between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure and confirming the linkage between the fenretinide and glucuronide parts of the metabolite. nih.gov
NMR can also provide critical information about the stereochemistry of the molecule. The Nuclear Overhauser Effect (NOE) is a phenomenon that can be measured to determine the spatial proximity of atoms within the molecule, helping to define its 3D conformation. core.ac.uk
Rigorous Method Validation in Preclinical and Research Settings
For any quantitative data from preclinical and research studies to be considered reliable and meaningful, the analytical methods used must undergo rigorous validation. nih.gov The validation process demonstrates that an analytical procedure is suitable for its intended purpose. For assays measuring fenretinide and its metabolites in biological matrices like plasma, validation ensures that the measurements are accurate, precise, and specific. nih.govnih.gov This process is guided by specific criteria to establish the method's performance characteristics. nih.gov
Assessment of Selectivity, Sensitivity, and Lower Limits of Quantification
Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components expected to be in the sample, such as endogenous matrix components or other metabolites. For fenretinide glucuronide, this means the assay must produce a signal response only from this specific compound, without interference from fenretinide, its other metabolites, or plasma constituents.
Sensitivity refers to the method's ability to detect low concentrations of the analyte. A key parameter for assessing sensitivity is the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. In validated assays for fenretinide and its related metabolites, high sensitivity is often achieved. For example, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed with LLOQs as low as 0.2 ng/mL and 1 ng/mL in plasma. nih.govnih.gov
Table 1: Reported Lower Limits of Quantification for Fenretinide Metabolite Assays
| Analyte(s) | Method | Matrix | LLOQ |
| Fenretinide and its main metabolites | LC-MS/MS | Plasma | 1 ng/mL nih.gov |
| Fenretinide, 4-oxo-4-HPR, 4-MPR | LC-MS/MS | Human Plasma | 0.2 ng/mL nih.gov |
Evaluation of Method Reproducibility and Accuracy
Reproducibility, also known as precision, measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different time points (intra-day and inter-day precision). For fenretinide metabolite assays, inter-day precision has been reported in the range of 6.9% to 7.5%, and intra-day precision below 7.64%. nih.govnih.gov
Accuracy refers to the closeness of the measured value to the true or accepted value. It is determined by analyzing samples with known concentrations (quality controls) and is often expressed as the percentage of the nominal concentration. Validated methods for fenretinide have demonstrated high accuracy, with values typically ranging from 94.92% to 105.8%. nih.govnih.gov
Table 2: Reported Precision and Accuracy for Fenretinide Metabolite Assays
| Parameter | Matrix | Reported Value |
| Precision (Inter-day) | Plasma | 6.9% to 7.5% (RSD) nih.gov |
| Precision (Intra- and Inter-day) | Human Plasma | < 7.64% (RSD) nih.gov |
| Accuracy (Inter-day) | Plasma | 99.3% to 101.0% nih.gov |
| Accuracy | Tumor | 102.3% to 105.8% nih.gov |
| Accuracy | Human Plasma | 94.92% to 105.43% nih.gov |
Computational and Structural Biology Approaches in Fenretinide Glucuronide Research
Computational Drug Design and Rational Approaches for Fenretinide (B1684555) Mimetics
This approach has led to the identification of both retinoid and non-retinoid mimetics of fenretinide that demonstrate comparable in vitro activity against various cancer cell lines. whiterose.ac.uk For example, computational methods can be used to screen virtual libraries of compounds for their potential to bind to known fenretinide targets. Promising candidates can then be synthesized and tested experimentally, accelerating the drug discovery process.
The availability of crystal structures for some of fenretinide's protein targets allows for structure-based drug design. This technique involves designing molecules that fit precisely into the binding site of a target protein, potentially leading to highly potent and selective inhibitors. whiterose.ac.uk
Affinity Chromatography and Target Identification Studies
A significant challenge in fenretinide research has been the complete elucidation of its mechanism of action. Affinity chromatography is a powerful technique that has been employed to identify the protein binding partners of fenretinide and its analogs. whiterose.ac.ukresearchgate.net This method involves immobilizing a fenretinide-like ligand on a solid support and then passing a cell extract through it. Proteins that bind to the ligand are captured and can then be identified using techniques like mass spectrometry. researchgate.net
Affinity chromatography and other target identification methods have successfully identified several protein binding partners for fenretinide. whiterose.ac.uk These studies provide crucial clues about the molecular pathways through which fenretinide exerts its effects.
One of the most well-characterized binding partners of fenretinide is serum retinol (B82714) binding protein 4 (RBP4) . mdpi.commdpi.com Fenretinide binds to RBP4 with high affinity, displacing retinol and disrupting the formation of the RBP4-transthyretin (TTR) complex. nih.gov This leads to the renal clearance of RBP4 and a reduction in circulating retinol levels. mdpi.commdpi.com
Other potential protein targets have also been identified through affinity chromatography studies. These include proteins involved in cancer biology such as Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) , Ribosomal protein SA (RPSA) , and SET nuclear proto-oncogene . whiterose.ac.uk The identification of these binding partners opens up new avenues for research into the multifaceted mechanisms of action of fenretinide.
Further research has also pointed to β-carotene oxygenase 1 (BCO1) as a target of fenretinide, with fenretinide acting as a noncompetitive inhibitor. researchgate.net Additionally, studies have suggested that fenretinide can directly interact with dihydroceramide (B1258172) desaturase , an enzyme involved in ceramide biosynthesis. nih.gov
The table below summarizes some of the identified protein binding partners of fenretinide and their reported interactions.
| Protein Target | Method of Identification/Study | Reported Interaction/Effect |
| Retinol-Binding Protein 4 (RBP4) | Biochemical assays, X-ray crystallography | Binds with high affinity, disrupts RBP4-TTR complex, lowers serum RBP4. mdpi.comnih.gov |
| Transthyretin (TTR) | Biochemical assays | Interaction with RBP4 is disrupted by fenretinide. nih.gov |
| β-carotene oxygenase 1 (BCO1) | In vitro enzyme inhibition studies | Acts as a strong noncompetitive inhibitor. researchgate.net |
| Dihydroceramide Desaturase | Lipidomics analysis | Implicated as a direct in vitro target. nih.gov |
| IGF2BP1, RPSA, SET | Affinity chromatography | Identified as potential binding partners. whiterose.ac.uk |
Q & A
Basic: What are the standard methodologies for synthesizing and characterizing Fenretinide glucuronide monosodium salt?
Answer:
this compound is synthesized via enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) enzymes, typically derived from liver microsomes or recombinant systems. The reaction involves conjugating fenretinide with glucuronic acid under controlled pH (7.4) and temperature (37°C) conditions . Characterization employs LC-MS/MS for structural confirmation, with C18 reverse-phase columns (e.g., Purospher® STAR RP-18) and electrospray ionization (ESI) in negative ion mode. Quantification requires calibration against certified reference standards (e.g., CAS 76177-99-6) with purity >95%, validated via NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How can researchers design experiments to resolve contradictions in pharmacokinetic data between in vitro and in vivo models?
Answer:
Contradictions often arise from differences in metabolic enzyme activity (e.g., UGT1A1/1A7 vs. hepatic clearance rates) or tissue-specific transport proteins. To address this:
- Dual-Model Validation : Compare in vitro microsomal stability assays (using liver S9 fractions) with in vivo plasma/tissue sampling in rodents, ensuring matched dosing regimens (e.g., 10 mg/kg oral vs. IV) .
- Compartmental Modeling : Use software like NONMEM to integrate enzyme kinetics (Km, Vmax) and tissue distribution data, adjusting for species-specific UGT isoform expression .
- Bile Cannulation Studies : Collect bile to quantify glucuronide excretion, correcting for enterohepatic recirculation artifacts .
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Utilize a SeQuant® ZIC®-HILIC column for polar metabolites, with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z 589.65 → 413.2 (glucuronide cleavage) .
- Sample Preparation : Protein precipitation with cold acetonitrile (1:4 v/v) followed by SPE cleanup using Oasis® HLB cartridges to reduce matrix effects .
- Validation Parameters : Include linearity (1–1000 ng/mL), intraday precision (<15% RSD), and recovery (>80%) per FDA guidelines .
Advanced: How can researchers address instability of this compound in aqueous solutions?
Answer:
Instability is pH- and temperature-dependent:
- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% sodium ascorbate to inhibit oxidative degradation .
- Lyophilization : Prepare lyophilized formulations with trehalose (1:5 molar ratio) to stabilize the glucuronide bond during long-term storage (-80°C) .
- Degradation Monitoring : Perform forced degradation studies (40°C/75% RH for 14 days) and track hydrolysis products via UPLC-PDA at 254 nm .
Basic: What are the key considerations for designing in vitro metabolic stability assays?
Answer:
- Enzyme Source : Use pooled human liver microsomes (HLM) or recombinant UGT isoforms (e.g., UGT1A1) at 1 mg/mL protein concentration .
- Incubation Conditions : Maintain 37°C, 5% CO2, with NADPH (1 mM) and alamethicin (25 µg/mL) to permeabilize microsomal membranes .
- Termination : Quench reactions with ice-cold methanol at 0, 15, 30, and 60 minutes to assess time-dependent metabolism .
Advanced: What strategies mitigate variability in glucuronide metabolite identification across studies?
Answer:
- Isotopic Labeling : Synthesize deuterated internal standards (e.g., Fenretinide-d4 glucuronide) to normalize MS signal drift .
- Multi-Method Cross-Validation : Combine LC-MS/MS, ion mobility spectrometry (IMS), and nuclear Overhauser effect (NOE) NMR to confirm regioselective glucuronidation .
- Data Sharing : Use public repositories (e.g., Metabolomics Workbench) to align fragmentation patterns and retention times with published datasets .
Basic: How should researchers handle solubility challenges in cell-based assays?
Answer:
- Solubilization : Prepare stock solutions in DMSO (≤0.5 mg/mL) and dilute in culture media containing 0.1% bovine serum albumin (BSA) to prevent aggregation .
- Critical Micelle Concentration (CMC) : Measure via dynamic light scattering (DLS) to ensure concentrations remain below CMC (typically <10 µM for glucuronides) .
Advanced: What computational tools predict Fenretinide glucuronide’s interactions with drug transporters?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding affinities with OATP1B1 or MRP2 transporters. Validate with transfected HEK293 cells overexpressing target transporters .
- QSAR Models : Apply partial least-squares regression (PLSR) on descriptors like logP (2.8) and polar surface area (120 Ų) to forecast biliary excretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
